molecular formula C8H4Br2N2O B12550030 N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide CAS No. 142337-34-6

N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide

Cat. No.: B12550030
CAS No.: 142337-34-6
M. Wt: 303.94 g/mol
InChI Key: NDTDHSBCICNDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide: is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a bromine atom and a hypobromous amide group attached to an isoindoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide typically involves the bromination of an isoindoline derivative followed by the introduction of a hypobromous amide group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination and subsequent amide formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of brominated isoindoline derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is used as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science.

Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to advancements in materials science and manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hypobromous amide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s reactivity allows it to participate in various biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

  • N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide

Comparison:

  • N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is unique due to its hypobromous amide group, which imparts distinct reactivity and biological activity compared to other brominated isoindoline derivatives.
  • N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile features a malononitrile group, making it more suitable for applications in materials science and organic electronics.
  • 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide has a different core structure, leading to variations in its chemical and biological properties.

Properties

CAS No.

142337-34-6

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

2-bromo-3-bromoiminoisoindol-1-one

InChI

InChI=1S/C8H4Br2N2O/c9-11-7-5-3-1-2-4-6(5)8(13)12(7)10/h1-4H

InChI Key

NDTDHSBCICNDQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NBr)N(C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.